5-(1-(Cyclopropylsulfonyl)azetidin-3-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole
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Description
5-(1-(Cyclopropylsulfonyl)azetidin-3-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C15H17N3O4S and its molecular weight is 335.38. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Applications
Compounds featuring oxadiazole and azetidine moieties have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, the study by Prajapati and Thakur (2014) on novel azetidinones demonstrated their potential against various microbial strains, highlighting the significance of such structures in addressing bacterial and fungal infections (Sanjay D. Prajapati & M. Thakur, 2014).
Anticancer and Antioxidant Properties
Another research avenue involves evaluating the anticancer and antioxidant properties of compounds with oxadiazole rings. Verma, Saundane, and Meti (2019) synthesized Schiff base indole derivatives, including oxadiazole, thiazolidinone, and azetidinone moieties, showing remarkable cytotoxic activity against tumor cell lines and potent antioxidant activities (Vaijinath A. Verma, A. R. Saundane, & Rajkumar S. Meti, 2019).
Enhancing Drug Properties
The inclusion of oxadiazole and azetidine structures in drug design can lead to the development of compounds with improved physicochemical and pharmacokinetic properties. These enhancements can translate into better drug efficacy, stability, and bioavailability, thereby broadening the therapeutic potential of new drug candidates.
Targeted Drug Discovery
Research on azetidine and oxadiazole derivatives often focuses on targeted drug discovery, aiming to develop compounds with specific mechanisms of action against disease targets. This approach includes designing molecules that can modulate biological pathways, receptors, or enzymes involved in disease processes, demonstrating the versatility of these moieties in medicinal chemistry.
Future Directions
Ongoing research continues to explore the broad spectrum of biological activities associated with oxadiazole and azetidine-containing compounds. Their potential in drug discovery and development is vast, encompassing antibacterial, antifungal, anticancer, and antioxidant applications. Future studies will likely delve deeper into understanding the molecular mechanisms underlying these activities, paving the way for the development of novel therapeutic agents with enhanced efficacy and safety profiles.
Properties
IUPAC Name |
5-(1-cyclopropylsulfonylazetidin-3-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-21-13-5-3-2-4-12(13)14-16-15(22-17-14)10-8-18(9-10)23(19,20)11-6-7-11/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXKIJRBUXXKIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)C3CN(C3)S(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.